

Enzymatic Synthesis of 5-Hydroxydodecanedioyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxydodecanedioyl-CoA

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This technical guide provides a comprehensive overview of a proposed chemoenzymatic strategy for the synthesis of **5-Hydroxydodecanedioyl-CoA**. Given the absence of a direct, established protocol in the current literature, this document outlines a plausible and scientifically grounded two-step enzymatic pathway. The methodologies, quantitative data, and workflows presented are based on analogous and well-documented enzymatic reactions, offering a robust framework for the development of a specific synthesis protocol.

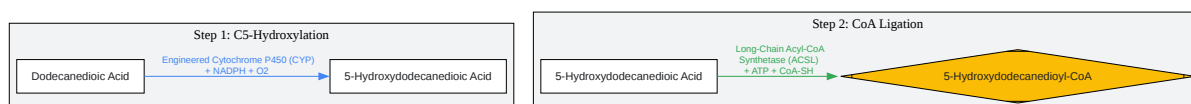
The proposed synthesis involves two core enzymatic reactions:

- **Regioselective Hydroxylation:** The initial step is the C5-hydroxylation of the precursor molecule, dodecanedioic acid. This reaction is catalyzed by a cytochrome P450 (CYP) monooxygenase. Achieving high regioselectivity at the C5 position is a significant challenge, as native CYPs typically favor terminal (ω) or sub-terminal (ω -1) positions on fatty acid chains.^{[1][2]} Therefore, the use of a specifically engineered CYP enzyme may be required to achieve the desired regioselectivity.^{[3][4]}
- **Coenzyme A Ligation:** The second step involves the activation of the resulting 5-hydroxydodecanedioic acid by attaching Coenzyme A (CoA). This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), which utilizes ATP to form the high-energy thioester bond.^{[5][6][7]}

This guide provides detailed experimental protocols for each of these steps, along with methods for enzyme production and product purification and analysis.

Proposed Enzymatic Pathway

The synthesis of **5-Hydroxydodecanedioyl-CoA** is envisioned as a two-step enzymatic cascade starting from dodecanedioic acid.



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Caption: Proposed two-step enzymatic synthesis of **5-Hydroxydodecanedioyl-CoA**.

Quantitative Data for Key Enzymes

The following tables summarize representative kinetic data for the enzyme classes involved in the proposed synthesis. It is important to note that this data is derived from studies on analogous substrates, as specific kinetic parameters for the synthesis of **5-Hydroxydodecanedioyl-CoA** are not currently available. This information serves as a valuable reference for enzyme selection and reaction optimization.

Table 1: Kinetic Parameters of Cytochrome P450 Enzymes with Fatty Acid Substrates

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/nmol P450)	Regioselectivity	Reference
CYP2B1	Decanoic Acid	15	25.0	ω, ω-1, ω-2, ω-3	[2]
Rat CYP4A1	Lauric Acid	10	14.8	ω (94%), ω-1 (6%)	[1]
Human CYP4A11	Lauric Acid	8.5	12.1	ω (90%), ω-1 (10%)	[1]
CYP147F1	Myristic Acid	45	3.2	ω	[8]

Table 2: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (ACSLs)

Enzyme	Substrate	Apparent K _m (μM)	Reference
Rat Liver ACSL	Palmitic Acid (16:0)	3.9	[6]
Rat Liver ACSL	Linoleic Acid (18:2n-6)	6.2	[6]
Human ACSL6v2	Docosahexaenoic Acid (DHA)	2.1	[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed synthesis of **5-Hydroxydodecanedioyl-CoA**.

Protocol 1: Recombinant Enzyme Expression and Purification

1.1. Cytochrome P450 (Engineered)

- **Gene Synthesis and Cloning:** Synthesize the gene for the desired CYP enzyme (potentially an engineered variant with C5-hydroxylation activity) with a C-terminal His-tag. Clone the

gene into a suitable expression vector (e.g., pET-28a(+)) for E. coli or pFastBac for insect cells).

- Expression:
 - E. coli: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and supplement the medium with 0.5 mM δ -aminolevulinic acid (a heme precursor). Continue cultivation at a reduced temperature (e.g., 20-25°C) for 16-24 hours.
 - Insect Cells (Sf9): Generate a recombinant baculovirus using the Bac-to-Bac system. Infect Sf9 cells at a density of 2×10^6 cells/mL. Harvest the cells 48-72 hours post-infection.
- Purification:
 - Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
 - Lyse the cells by sonication and clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
 - Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).
 - Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
 - Perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 10% glycerol) using a desalting column.
 - Assess purity by SDS-PAGE and determine the concentration using a CO-difference spectrum.

1.2. Long-Chain Acyl-CoA Synthetase (ACSL)

- Gene Cloning and Expression: Clone the gene for the selected ACSL isoform (e.g., human ACSL4 or ACSL6) with a His-tag into an expression vector. Express the protein in E. coli or

insect cells as described for the CYP enzyme.[5]

- Purification: Follow the same Ni-NTA affinity chromatography protocol as for the CYP enzyme. Assess purity by SDS-PAGE and determine protein concentration using a Bradford or BCA assay.

Protocol 2: Enzymatic C5-Hydroxylation of Dodecanedioic Acid

- Reaction Mixture: Prepare the reaction mixture in a final volume of 1 mL containing:
 - 100 mM potassium phosphate buffer (pH 7.4)
 - 1 mM Dodecanedioic acid (dissolved in DMSO, final DMSO concentration $\leq 1\%$)
 - 1-2 μM purified engineered CYP enzyme
 - 2-4 μM purified NADPH-cytochrome P450 reductase (if required by the CYP)
 - 1 mM NADPH (prepare fresh)
 - 10 mM MgCl_2
- Reaction Initiation and Incubation:
 - Pre-warm the mixture (without NADPH) to 30°C for 5 minutes.
 - Initiate the reaction by adding NADPH.
 - Incubate at 30°C with shaking (200 rpm) for 1-4 hours.
- Reaction Termination and Extraction:
 - Stop the reaction by adding 100 μL of 2 M HCl.
 - Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.
 - Centrifuge at 5,000 x g for 5 minutes to separate the phases.

- Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., 100 μ L of methanol) for analysis by HPLC or LC-MS/MS to determine the conversion rate and yield of 5-hydroxydodecanedioic acid.

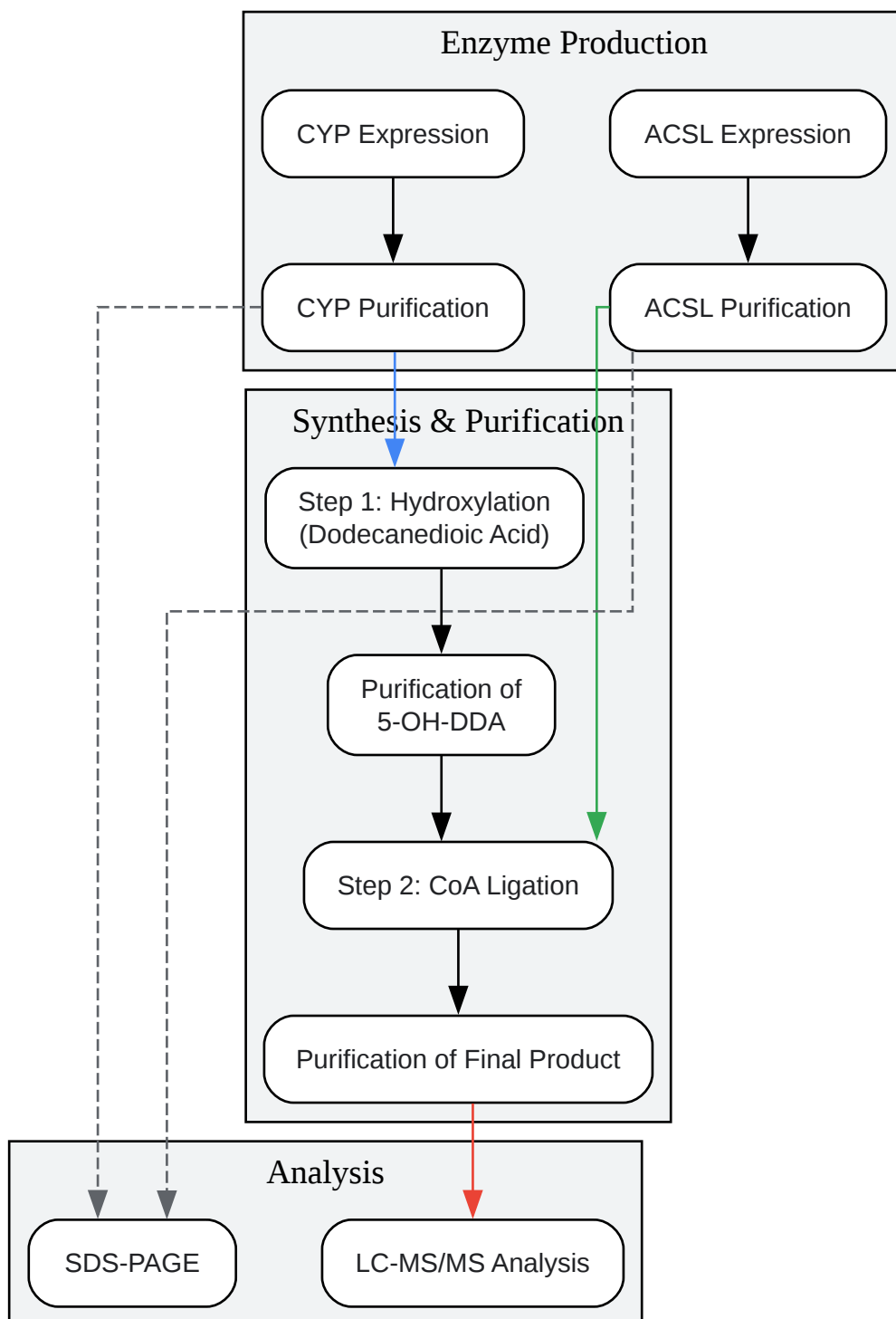
Protocol 3: Enzymatic Synthesis of 5-Hydroxydodecanedioyl-CoA

- Reaction Mixture: Prepare the reaction mixture in a final volume of 500 μ L containing:
 - 100 mM Tris-HCl buffer (pH 7.5)
 - 100 μ M 5-hydroxydodecanedioic acid (from Protocol 2, purified)
 - 5 mM ATP
 - 10 mM $MgCl_2$
 - 0.5 mM Coenzyme A (CoA-SH)
 - 10 μ g of purified ACSL enzyme
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Terminate the reaction by adding 50 μ L of 10% acetic acid.
- Purification and Analysis:
 - Purify the **5-Hydroxydodecanedioyl-CoA** using solid-phase extraction or reverse-phase HPLC.
 - Confirm the identity and purity of the product by LC-MS/MS, looking for the expected mass-to-charge ratio.

Visualizations of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and analysis of the target molecule is depicted below.

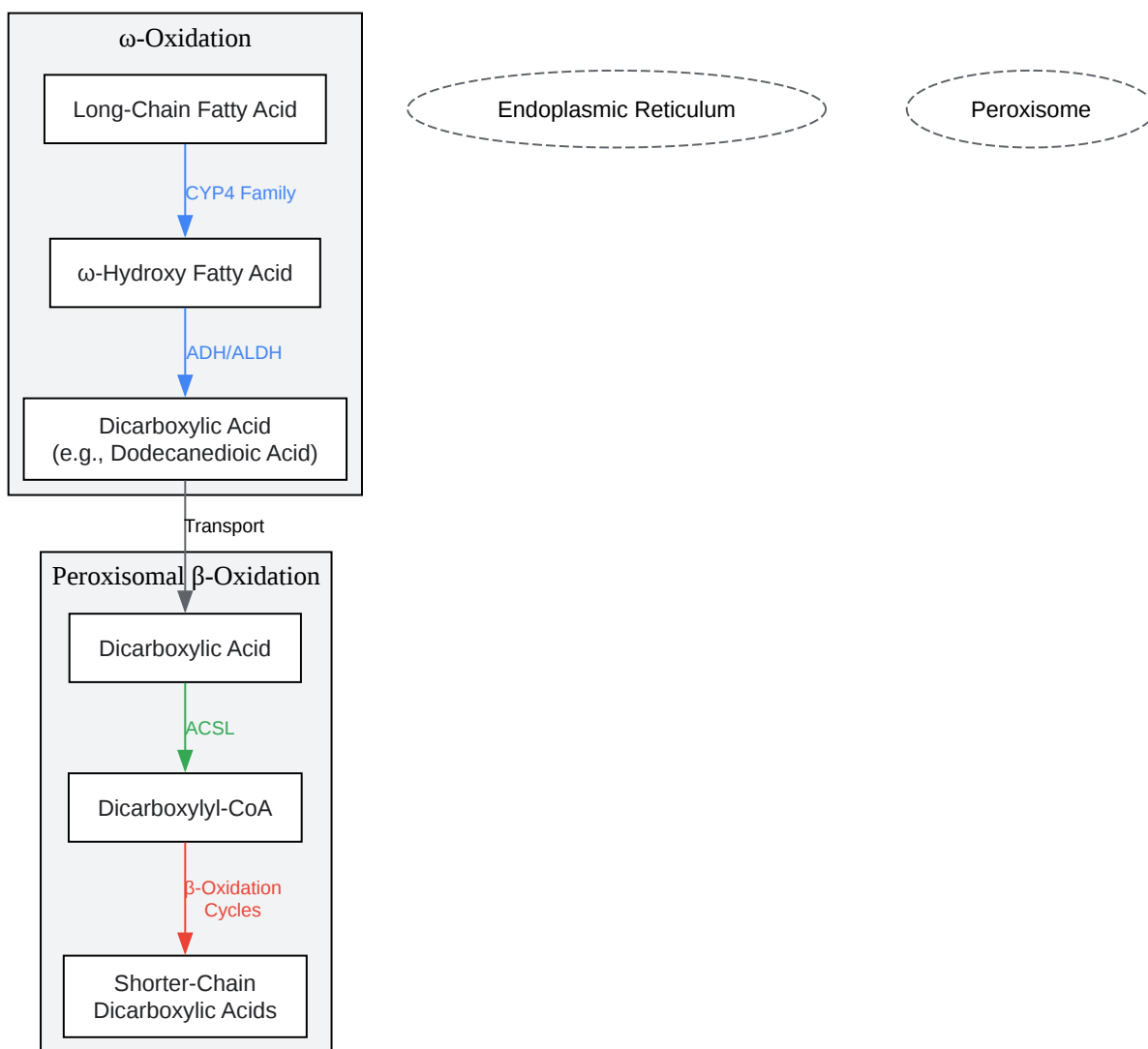


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Caption: Overall experimental workflow for the production of **5-Hydroxydodecanedioyl-CoA**.

Metabolic Context of Dicarboxylic Acids

While a specific signaling pathway for **5-Hydroxydodecanedioyl-CoA** is not yet defined, it is understood that dicarboxylic acids are metabolites formed via ω -oxidation of fatty acids. These are subsequently catabolized through peroxisomal β -oxidation.[9]



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Caption: General metabolic pathway for the formation and degradation of dicarboxylic acids.

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